Cas no 2228115-94-2 (2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid)
2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid
- 2228115-94-2
- EN300-1890675
- 2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid
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- Inchi: 1S/C17H24N2O5/c1-16(2,3)24-15(22)19-12-9-10(23-4)5-6-11(12)17(7-8-17)13(18)14(20)21/h5-6,9,13H,7-8,18H2,1-4H3,(H,19,22)(H,20,21)
- InChI Key: AEKMDEWFKBNQKW-UHFFFAOYSA-N
- SMILES: OC(C(C1(C2C=CC(=CC=2NC(=O)OC(C)(C)C)OC)CC1)N)=O
Computed Properties
- Exact Mass: 336.16852187g/mol
- Monoisotopic Mass: 336.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 111Ų
2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890675-0.05g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 0.05g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-0.1g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 0.1g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-0.25g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 0.25g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-0.5g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 0.5g |
$1577.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-1.0g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 1g |
$1643.0 | 2023-05-23 | ||
| Enamine | EN300-1890675-2.5g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 2.5g |
$3220.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-5.0g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 5g |
$4764.0 | 2023-05-23 | ||
| Enamine | EN300-1890675-10.0g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 10g |
$7065.0 | 2023-05-23 | ||
| Enamine | EN300-1890675-1g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 1g |
$1643.0 | 2023-09-18 | ||
| Enamine | EN300-1890675-5g |
2-amino-2-[1-(2-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)cyclopropyl]acetic acid |
2228115-94-2 | 5g |
$4764.0 | 2023-09-18 |
2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid
Introduction to 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid (CAS No. 2228115-94-2)
2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid, identified by the CAS number 2228115-94-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its cyclopropylacetic acid core, which is a privileged scaffold in medicinal chemistry due to its ability to modulate biological pathways through unique steric and electronic properties. The presence of multiple functional groups, including an amino group, a tert-butoxycarbonyl (Boc) protected amine, and a methoxyphenyl moiety, makes this molecule a versatile intermediate for the synthesis of more complex pharmacophores.
The structural features of 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid contribute to its potential utility in drug discovery. The cyclopropyl ring, being a small, rigid structure, can introduce conformational constraints that are beneficial for binding to biological targets with high specificity. Additionally, the Boc-protected amine provides stability during synthetic procedures while allowing for selective deprotection when necessary. The methoxyphenyl group, on the other hand, can serve as a hydrogen bond acceptor or participate in π-stacking interactions, enhancing the compound's binding affinity to protein receptors.
In recent years, there has been growing interest in the development of small molecules that can modulate central nervous system (CNS) activity. The cyclopropylacetic acid scaffold has been explored in several CNS-targeting drugs due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. For instance, studies have shown that derivatives of this scaffold can exhibit antidepressant and anxiolytic properties by interacting with serotonin and dopamine pathways. The compound CAS No. 2228115-94-2 represents an advanced intermediate that could be further modified to develop novel therapeutics for neurological disorders.
The methoxyphenyl group in 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid is particularly noteworthy, as it is commonly found in bioactive molecules that exhibit pharmacological activity. This moiety can enhance solubility and metabolic stability while also contributing to receptor binding affinity. In particular, phenolic derivatives have been extensively studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The combination of these structural elements suggests that this compound may have therapeutic applications beyond CNS disorders.
The tert-butoxycarbonyl (Boc) protection on the amino group is another critical feature of this compound. Boc groups are widely used in peptide synthesis and other organic reactions due to their stability under various reaction conditions while being easily removable under mild acidic conditions. This protection allows for selective functionalization at other sites on the molecule without interference from the amino group. Such synthetic flexibility is crucial for designing complex drug candidates that require multiple modifications at different positions.
Recent advances in computational chemistry have enabled more efficient virtual screening and molecular docking studies, which are essential for identifying potential drug candidates from large libraries of compounds. The structural features of CAS No. 2228115-94-2 make it an attractive candidate for such studies, particularly when targeting enzymes or receptors involved in metabolic pathways or inflammation. By leveraging computational methods, researchers can predict binding affinities and optimize the structure for improved pharmacological activity.
In addition to its potential in drug discovery, 2-amino-2-1-(2-{(tert-butoxy)carbonylamino}-4-methoxyphenyl)cyclopropylacetic acid may find applications in material science and industrial chemistry. The unique combination of functional groups provides opportunities for designing novel polymers or catalysts with tailored properties. For example, the presence of both hydrophobic and hydrophilic regions could make this compound suitable for creating amphiphilic materials or surfactants with specific solubilizing capabilities.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include cyclization reactions to form the cyclopropyl ring followed by functional group interconversions to introduce the amino and Boc groups. Advanced techniques such as transition metal-catalyzed cross-coupling reactions may also be employed to construct the methoxyphenyl moiety efficiently. The development of scalable synthetic routes is crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
As research continues to uncover new therapeutic targets and mechanisms, compounds like CAS No. 2228115-94-2 will play an increasingly important role in drug development pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and infectious diseases. By integrating insights from medicinal chemistry with cutting-edge computational methods, researchers can accelerate the discovery of next-generation therapeutics based on such advanced intermediates.
In conclusion,CAS No 2228115-94-2 represents a promising building block for pharmaceutical research with diverse applications ranging from CNS disorders to material science. Its intricate structure combines multiple functional groups that provide synthetic flexibility and biological relevance simultaneously。 Future studies will likely focus on expanding its chemical space through derivatization efforts aimed at enhancing potency、selectivity,and pharmacokinetic profiles。 As our understanding of molecular interactions advances,compounds like this will continue to drive innovation in both academic research and industrial drug development programs。
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